3-[4-(4-Methylphenyl)phenoxy]butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-4-6-15(7-5-12)16-8-10-17(11-9-16)19-14(3)13(2)18/h4-11,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMPPFPANVKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383130 | |
| Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449737-08-0 | |
| Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 4 4 Methylphenyl Phenoxy Butan 2 One
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
A retrosynthetic analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one suggests several logical disconnections to identify potential starting materials. The most prominent disconnection is at the ether linkage, yielding 4-(4-methylphenyl)phenol and a suitable 3-halobutan-2-one derivative (e.g., 3-bromobutan-2-one or 3-chlorobutan-2-one) as key synthons. This approach is a classic Williamson ether synthesis.
Another viable disconnection targets the carbon-carbon bond of the butanone moiety. This could theoretically involve an aldol-type condensation followed by reduction, though this is a less direct route. A third strategy could involve the formation of the biphenyl (B1667301) core as a final step, connecting p-cresol (B1678582) with a phenoxy-butan-2-one derivative, although this is generally a more complex undertaking.
| Disconnection | Synthons | Forward Synthesis Reaction |
| C-O (Ether) Bond | 4-(4-methylphenyl)phenol and 3-halobutan-2-one | Williamson Ether Synthesis |
| C-C (Butanone) Bond | A phenyl ether aldehyde and an ethyl Grignard or similar reagent | Grignard reaction followed by oxidation |
| C-C (Biphenyl) Bond | p-cresol and a (4-bromophenoxy)butan-2-one derivative | Suzuki or similar cross-coupling reaction |
Development and Optimization of Synthetic Pathways
The synthesis of butan-2-one derivatives often involves multi-step processes that can be optimized for yield and purity.
Exploration of Conventional Synthetic Approaches
Conventional synthesis would likely favor the Williamson ether synthesis route due to its reliability and the commercial availability of the starting materials. The reaction would typically be carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Optimization would involve screening different bases, solvents, and reaction temperatures to maximize the yield and minimize side products.
For instance, the synthesis of a related compound, 3-methyl-4-phenyl-2-butanone, is achieved by the acid-catalyzed reaction of 2-butanone (B6335102) and benzaldehyde, followed by reduction. google.com This highlights a common strategy in forming the carbon skeleton of such molecules.
Application of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the synthesis of this compound, this could involve several strategies:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as ethanol, water, or ionic liquids.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
A patent for the preparation of 3-methyl-4-phenyl-2-butanone describes recycling of the solvent and unreacted starting materials, showcasing an effort towards a more sustainable industrial process. google.com
Catalytic Strategies for Targeted Chemical Transformations
Catalysis can play a crucial role in the synthesis and transformation of butanone derivatives. For example, palladium-catalyzed cross-coupling reactions could be employed to form the biphenyl linkage. In the synthesis of related ketones, rhodium-catalyzed conjugate additions have been utilized, though these can be costly. google.com The reduction of an unsaturated precursor, often an enone, is a key step in many butanone syntheses and is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.comguidechem.com
Investigation of Reaction Mechanisms and Intermediates in the Synthesis of the Compound
The primary synthetic route, the Williamson ether synthesis, proceeds via an SN2 mechanism. The phenoxide, formed by the deprotonation of 4-(4-methylphenyl)phenol by a base, acts as a nucleophile and attacks the electrophilic carbon atom of the 3-halobutan-2-one, displacing the halide and forming the ether linkage.
In the case of catalytic hydrogenation of an unsaturated precursor, the reaction occurs on the surface of the metal catalyst. The alkene adsorbs onto the catalyst surface, followed by the sequential addition of two hydrogen atoms, leading to the saturated ketone.
Design and Synthesis of Analogs and Congeners through Systematic Structural Modifications
Systematic structural modifications of this compound can lead to the creation of analogs and congeners with potentially different properties. These modifications could include:
Substitution on the Aromatic Rings: Introducing different substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) on either of the phenyl rings to alter electronic properties and steric bulk. A known analog is (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one, an impurity of the drug fenofibrate. lgcstandards.comusp.orgpharmaffiliates.comlgcstandards.com
Modification of the Butanone Chain: Altering the length of the alkyl chain, introducing branching, or replacing the ketone with other functional groups.
Alteration of the Linker: Replacing the ether oxygen with a sulfur atom (thioether) or an amine group.
Advanced Computational Chemistry and Molecular Modeling Studies of 3 4 4 Methylphenyl Phenoxy Butan 2 One
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule.
Elucidation of Electronic Structure and Charge Distribution
For a molecule like 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, quantum chemical calculations could reveal the distribution of electrons within the molecule. This would involve mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for understanding its reactivity. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would further delineate the sites most susceptible to electrophilic and nucleophilic attack.
Conformational Analysis and Exploration of Energy Landscapes
The flexibility of the ether linkage and the rotatable bonds in this compound would allow it to adopt various three-dimensional arrangements or conformations. A systematic conformational analysis using quantum chemical methods would identify the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.
Prediction of Spectroscopic Signatures
Quantum chemical calculations can also predict spectroscopic data, which are essential for the experimental characterization of a compound. For this compound, these methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of its Infrared (IR) spectrum, and its Circular Dichroism (CD) spectrum if the molecule is chiral. These predicted spectra would serve as a valuable reference for experimental chemists.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time.
Analysis of Conformational Dynamics and Structural Flexibility
While quantum calculations can identify stable conformations, MD simulations can track the transitions between these conformations, revealing the molecule's flexibility and the timescales of its motions. For this compound, simulations could illustrate how the different parts of the molecule move in relation to one another, providing a dynamic picture of its structure.
Theoretical Investigation of Molecular Interactions with Proposed Binding Sites or Solvents
MD simulations are particularly powerful for studying how a molecule interacts with its environment. If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a biological target's binding site. These simulations would detail the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex. Similarly, simulations in different solvents would reveal how the solvent affects the molecule's conformation and behavior.
Reaction Pathway Analysis and Mechanistic Insights using Computational Methods
Currently, there is a lack of published research detailing the computational analysis of the reaction pathways or mechanistic studies for this compound. Computational chemistry methodologies, such as Density Functional Theory (DFT) and other quantum mechanical calculations, are powerful tools for elucidating reaction mechanisms, identifying transition states, and determining the energetic profiles of chemical reactions. However, without specific studies on this compound, no data on its formation, degradation, or reactive sites from a computational standpoint can be provided.
In related fields, computational analysis has been effectively used to understand the reactivity of similar ketones. For instance, studies on other butan-2-one derivatives often involve the analysis of frontier molecular orbitals to predict sites for nucleophilic or electrophilic attack. Such analyses provide insights into the compound's reactivity and potential metabolic pathways.
Table 1: Hypothetical Computational Parameters for Reaction Pathway Analysis
| Parameter | Value | Method |
| Activation Energy (Ea) | Data not available | DFT (e.g., B3LYP/6-31G*) |
| Transition State Geometry | Data not available | QST2/QST3 |
| Reaction Enthalpy (ΔH) | Data not available | CBS-QB3 |
This table is illustrative of the types of data that would be generated from computational studies, but no specific values are available for this compound.
In Silico Design and Virtual Screening of Novel Analogs and Derivatives
The process of in silico drug design and virtual screening involves using computational methods to identify and optimize new compounds with desired biological activities. This approach is widely used to explore chemical space and prioritize molecules for synthesis and experimental testing. For this compound, there are no specific published examples of in silico design or virtual screening of its analogs.
The general workflow for such a study would involve:
Target Identification: Defining a biological target (e.g., an enzyme or receptor) of interest.
Pharmacophore Modeling: Creating a model of the essential features required for biological activity based on the structure of this compound or a known active ligand.
Virtual Screening: Searching large chemical databases for molecules that match the pharmacophore model.
Molecular Docking: Predicting the binding mode and affinity of the identified hits to the biological target.
ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising candidates.
Table 2: Illustrative Data from a Virtual Screening Campaign
| Analog ID | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Predicted ADMET Risk |
| Analog-001 | Data not available | Data not available | Data not available |
| Analog-002 | Data not available | Data not available | Data not available |
| Analog-003 | Data not available | Data not available | Data not available |
This table represents the kind of data that would be produced in a virtual screening study. No such data is currently available for derivatives of this compound.
Without dedicated computational studies on this compound, a detailed and scientifically accurate discussion on these specific topics, as requested, cannot be formulated. The scientific community has yet to publish research focusing on the advanced computational chemistry and molecular modeling of this particular compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations for 3 4 4 Methylphenyl Phenoxy Butan 2 One
Elucidation of Structure-Activity Relationships for the Chemical Compound and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a chemical structure relates to its biological activity. For 3-[4-(4-Methylphenyl)phenoxy]butan-2-one and its analogs, SAR investigations focus on identifying the key molecular features, or pharmacophores, that are essential for eliciting a biological response. These studies typically involve synthesizing a series of related compounds where specific parts of the molecule are systematically modified, and then evaluating their activity.
Fragment-Based Analysis of Core and Substituent Effects on Biological Activity
A fragment-based approach dissects the molecule into its constituent parts to understand the contribution of each to the biological activity. The structure of this compound can be divided into three primary fragments:
The 4-Methylphenyl Group: This terminal aromatic ring and its methyl substituent are critical for interactions with biological targets, often through hydrophobic or van der Waals forces. The nature and position of substituents on this ring can drastically alter activity. For example, replacing the methyl group with other functionalities (e.g., halogens, methoxy (B1213986) groups) would modulate the electronic and lipophilic character of the molecule, thereby influencing its binding affinity and selectivity.
The Phenoxy Linker: The ether linkage connecting the two aromatic systems provides a specific spatial orientation and degree of conformational flexibility. Its role is often to position the other functional groups correctly within a receptor's binding pocket. Studies on other phenoxy-containing compounds have shown that this linker is crucial for maintaining the optimal distance and geometry between the key interacting fragments. nih.gov
The following interactive table illustrates a hypothetical SAR analysis based on modifications to these fragments, drawing on principles observed in similar chemical series. researchgate.netnih.govnih.gov
| Compound | Fragment 1 Modification (R) | Fragment 3 Modification | Hypothetical Biological Activity (%) |
| Parent Compound | 4-Methyl | -C(O)CH(CH₃)O- | 100 |
| Analog A | 4-Chloro | -C(O)CH(CH₃)O- | 85 |
| Analog B | 4-Methoxy | -C(O)CH(CH₃)O- | 110 |
| Analog C | 4-Methyl | -C(O)CH₂CH₂O- | 60 |
| Analog D | 4-Methyl | -CH(OH)CH(CH₃)O- | 75 |
Note: The data in this table is illustrative and intended to demonstrate SAR principles.
Stereochemical Influences on Modulatory Effects (if chiral)
The this compound molecule possesses a chiral center at the third carbon atom of the butan-2-one chain. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
For instance, one enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even contribute to off-target effects. Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound would be a critical step in a full SAR investigation to determine which isomer is responsible for the desired activity and to optimize its therapeutic potential. Studies on analogous chiral compounds have frequently demonstrated that separating enantiomers is essential for understanding their true pharmacological profile. nih.govresearchgate.net
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. frontiersin.orgnih.gov
Selection and Calculation of Molecular Descriptors (1D, 2D, 3D)
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. They are categorized based on the dimensionality of the molecular representation used for their calculation:
1D Descriptors: These are derived from the chemical formula, such as molecular weight, atom counts, and bond counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., Kier shape indices), connectivity indices, and counts of specific structural fragments. researchgate.netarkat-usa.org
3D Descriptors: These require the 3D coordinates of the atoms and describe the steric and electronic properties of the molecule. Examples include molecular volume, surface area, dipole moment, and quantum chemical descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). pensoft.net
The selection of appropriate descriptors is crucial for building a robust QSAR model. A diverse set of descriptors is typically calculated to capture the various structural features that may influence biological activity.
The table below presents examples of molecular descriptors that would be relevant for developing a QSAR model for this compound and its analogs.
| Descriptor Type | Descriptor Name | Description |
| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| 2D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| 2D | Kier Shape Index (κ) | A topological descriptor related to molecular shape and flexibility. arkat-usa.org |
| 3D | Molecular Surface Area (MSA) | The total surface area of the molecule, related to its size and potential for interaction. |
| 3D | Dipole Moment | A measure of the overall polarity of the molecule. pensoft.net |
| 3D | HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
Application of Statistical Modeling Approaches (e.g., Regression, Classification, k-Nearest-Neighbor)
Once the descriptors are calculated for a set of compounds with known biological activities (the "training set"), a statistical method is used to create the QSAR model. Several approaches can be employed:
Linear Regression: Methods like Multiple Linear Regression (MLR) are used to generate a simple linear equation that correlates the descriptors with activity. arkat-usa.org For example, a Hansch analysis might yield an equation like: Log(1/C) = a(LogP) - b(MSA) + c(κ₃) + d where C is the concentration required for a biological effect, and a, b, c, and d are constants determined by the regression. nih.gov
Classification Methods: If the biological data is categorical (e.g., active vs. inactive), methods like Linear Discriminant Analysis (LDA) or Support Vector Machines (SVM) are used.
Machine Learning Algorithms: More advanced, non-linear methods such as k-Nearest Neighbors (k-NN), Random Forest, or Gene Expression Programming (GEP) can capture more complex relationships between structure and activity. frontiersin.orgnih.gov These methods are often more powerful but can be harder to interpret than simple linear models.
Model Validation and Assessment of Applicability Domain
A QSAR model is only useful if it is robust and has good predictive power. Therefore, rigorous validation is essential. arkat-usa.org This is typically done through:
Internal Validation: Techniques like "leave-one-out" (LOO) cross-validation are used to assess the model's internal consistency and stability. arkat-usa.org The cross-validated correlation coefficient (q²) is a key metric here.
External Validation: The model's predictive ability is tested on an external set of compounds (the "test set") that were not used in the model's development. The predictive correlation coefficient (R²_pred) is calculated for this set. japsonline.com
Y-Scrambling: The biological activity data is randomly shuffled multiple times to ensure that the original correlation was not due to chance. japsonline.com
Finally, the Applicability Domain (AD) of the model must be defined. mdpi.com The AD is the chemical space of molecules for which the model can make reliable predictions. A prediction for a new compound that falls outside this domain is considered an extrapolation and is less trustworthy. Defining the AD ensures that the model is used appropriately within its established boundaries. japsonline.commdpi.com
Computational Approaches for SAR Landscape Exploration and Visualization
The exploration of the Structure-Activity Relationship (SAR) landscape for a compound like this compound is greatly enhanced by computational methods. These approaches allow for the visualization and quantification of the relationship between chemical structures and their biological activities. nih.gov This can provide an intuitive understanding of how modifications to the molecular structure affect its potency, selectivity, or other desired properties.
A key concept in this area is the "SAR landscape," a graphical representation where the x and y axes typically represent structural features or descriptors, and the z-axis represents the biological activity. nih.gov This creates a topographical map where peaks correspond to high activity and valleys to low activity. The shape of this landscape—whether it is smooth and gradually changing or rugged with sharp cliffs—provides crucial information for drug design. nih.govnih.gov
Computational exploration of this landscape for analogs of this compound would begin with the generation of a dataset of structurally related molecules and their corresponding biological activities. The structural variations might include substitutions on the methylphenyl ring, alterations to the phenoxy linker, or modifications of the butan-2-one moiety.
To visualize the SAR landscape, molecular descriptors are calculated for each analog. These descriptors can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D properties (e.g., molecular shape, electrostatic potential). Due to the high dimensionality of the descriptor space, dimensionality reduction techniques like Principal Component Analysis (PCA) are often employed to project the data into a 2D or 3D space that can be easily plotted. nih.gov
The resulting landscape can reveal "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in biological activity. nih.gov Identifying these cliffs is of great interest as they highlight small structural changes that have a profound impact on activity. Conversely, areas of the landscape that are relatively flat indicate that structural modifications in that region have little effect on the compound's potency.
To quantify the nature of the SAR landscape, various metrics have been developed. For example, the Structure-Activity Landscape Index (SALI) and the Structure-Activity Relationship Index (SARI) can provide a numerical value that describes the smoothness or roughness of the landscape. nih.govnih.gov A high SARI value, for instance, would suggest a continuous and smooth SAR, which is often desirable for lead optimization. nih.gov
The insights gained from these computational explorations can guide the design of new analogs. By understanding the regions of the SAR landscape that are most sensitive to structural changes, medicinal chemists can focus their synthetic efforts on modifications that are most likely to lead to improved activity.
Hypothetical SAR Data for Analogs of this compound
To illustrate the principles described above, the following interactive table presents hypothetical data for a series of analogs of this compound. In this example, 'R' represents a substituent on the methylphenyl ring. The biological activity is given as the half-maximal inhibitory concentration (IC50).
| Compound ID | R-Group | IC50 (nM) | log(1/IC50) |
| 1 | -CH3 (parent) | 150 | 6.82 |
| 2 | -H | 300 | 6.52 |
| 3 | -Cl | 50 | 7.30 |
| 4 | -F | 75 | 7.12 |
| 5 | -OCH3 | 200 | 6.70 |
| 6 | -CF3 | 25 | 7.60 |
| 7 | -NO2 | 450 | 6.35 |
| 8 | -NH2 | 600 | 6.22 |
This data is purely illustrative and does not represent actual experimental results.
Hypothetical Molecular Descriptors for QSAR Analysis
A Quantitative Structure-Activity Relationship (QSAR) model would use molecular descriptors to build a mathematical model that relates the chemical structure of the analogs to their biological activity. The following table provides examples of descriptors that could be calculated for the hypothetical series.
| Compound ID | R-Group | Molecular Weight | LogP | Polar Surface Area |
| 1 | -CH3 | 268.35 | 3.8 | 43.37 |
| 2 | -H | 254.32 | 3.5 | 43.37 |
| 3 | -Cl | 288.77 | 4.1 | 43.37 |
| 4 | -F | 272.31 | 3.6 | 43.37 |
| 5 | -OCH3 | 284.35 | 3.4 | 52.60 |
| 6 | -CF3 | 322.31 | 4.4 | 43.37 |
| 7 | -NO2 | 299.32 | 3.4 | 89.19 |
| 8 | -NH2 | 269.34 | 2.9 | 69.48 |
These descriptor values are hypothetical and calculated for illustrative purposes.
By analyzing these descriptors in conjunction with the activity data, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.
Preclinical in Vitro Biological Evaluation and Mechanistic Probes of 3 4 4 Methylphenyl Phenoxy Butan 2 One
Development and Validation of In Vitro Biological Assays
A crucial first step in evaluating any new chemical entity is the development of robust and reliable in vitro assays. This process ensures that the data generated is accurate and reproducible.
High-Throughput Screening (HTS) Assay Development for Primary Activity
High-throughput screening (HTS) allows for the rapid assessment of a compound's effect on a specific biological target or pathway. The development of an HTS assay for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one would involve miniaturizing a biological assay into a microplate format, optimizing parameters such as cell number, reagent concentrations, and incubation times, and validating the assay's performance using statistical metrics like the Z'-factor. No specific HTS assays have been reported in the public domain for this compound.
Implementation of Quality by Design (QbD) Principles in Assay Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govirjmets.comjetir.org In the context of assay development, QbD principles would be applied to identify critical assay parameters that could impact data quality and to establish a design space within which the assay consistently performs as expected. nih.govmolnar-institute.com A comprehensive search did not yield any publications detailing the application of QbD principles to the development of assays for this compound.
Assessment of Cellular and Biochemical Activities
Once suitable assays are developed, the compound's effects on cellular and biochemical processes can be investigated.
Target-Based Binding and Functional Assays (if a specific biological target is hypothesized)
If a specific biological target for this compound were hypothesized, target-based binding assays (e.g., radioligand binding assays) would be employed to determine its affinity for the target. Functional assays would then assess whether the compound acts as an agonist, antagonist, or modulator of the target's activity. nih.gov There is currently no publicly available information suggesting a specific biological target for this compound.
Enzyme Modulation Studies (e.g., Inhibition or Activation Profiling)
The potential for this compound to modulate the activity of various enzymes could be explored through enzyme inhibition or activation profiling. nih.gov Such studies are critical for understanding a compound's mechanism of action and potential off-target effects. For instance, studies on related butanone structures have investigated their effects on enzymes like cytochrome P450. nih.gov However, no such data is available for the specific compound .
Receptor Interaction and Signaling Profiling
To understand how this compound might interact with cellular signaling pathways, a receptor interaction and signaling profile would be necessary. This could involve screening the compound against a panel of known receptors to identify any binding interactions and subsequent effects on downstream signaling cascades. frontiersin.orglgcstandards.com Without experimental data, the receptor interaction profile of this compound remains unknown.
Cell-Based Functional Assays (e.g., Pathway Modulation, Reporter Gene Assays)
There is currently no available information from scientific literature or databases detailing the effects of this compound in cell-based functional assays. This includes a lack of data on its potential to modulate specific cellular pathways or its activity in reporter gene assays, which are commonly used to assess the transcriptional regulation of target genes.
Investigation of Molecular Mechanisms in In Vitro Systems
The molecular mechanisms of action for this compound have not been elucidated in any published in vitro studies.
Elucidation of Intracellular Signaling Pathways Modulated by the Compound
There are no research findings that describe the intracellular signaling pathways affected by this compound.
In Vitro Metabolic Fate and Biotransformation Studies of 3 4 4 Methylphenyl Phenoxy Butan 2 One
Metabolic Stability Assessment in Various In Vitro Systems
Metabolic stability assays are crucial in early drug discovery to estimate the susceptibility of a compound to metabolic breakdown by enzymes. admeshop.com These experiments measure the rate at which the parent compound is eliminated when incubated with different biological matrices.
Determination of In Vitro Half-Life
The in vitro half-life (t½) represents the time required for 50% of the initial concentration of a compound to be metabolized. This parameter is determined by incubating the compound with an enzyme source and measuring its concentration at various time points. A shorter half-life generally suggests lower metabolic stability.
Evaluation of Intrinsic Clearance Rate
Intrinsic clearance (CLint) is a measure of the metabolic capacity of an enzyme system for a specific compound, independent of physiological factors. It is calculated from the rate of disappearance of the parent compound in an in vitro system and is instrumental in predicting in vivo hepatic clearance. nih.gov
Comparative Metabolic Stability Across Diverse In Vitro Enzyme Sources
To obtain a comprehensive understanding of a compound's metabolism, its stability is often compared across different in vitro models, such as:
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govpsu.edu
S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. nih.govcreative-bioarray.comresearchgate.net
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant model for metabolic studies. nih.govnih.gov
Comparing data from these different systems can provide insights into the primary metabolic pathways and the enzymes involved. nih.gov For instance, if a compound is rapidly metabolized in hepatocytes and S9 fractions but is stable in microsomes, it might suggest that cytosolic enzymes play a significant role in its biotransformation. nih.gov
Metabolite Identification and Profiling Using In Vitro Models
Once it is established that a compound is metabolized, the next step is to identify the structure of its metabolites and quantify their formation.
Structural Elucidation of Major Biotransformation Products
In vitro incubations of the parent compound with enzyme sources like liver microsomes or hepatocytes are performed. mdpi.com The resulting mixture is then analyzed using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound with those of the potential metabolites, researchers can deduce the chemical modifications that have occurred, such as hydroxylation, oxidation, or conjugation.
Quantitative Metabolite Profiling from In Vitro Incubations
Quantitative analysis is performed to determine the amount of each metabolite formed over time. This information is crucial for understanding the major metabolic pathways and for assessing the potential for the formation of pharmacologically active or toxic metabolites. This process often involves synthesizing authentic metabolite standards for accurate quantification. nih.gov
While the specific metabolic fate of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one remains uncharacterized in the available scientific literature, the methodologies described above represent the standard approach that would be employed to conduct such an investigation.
Enzyme Reaction Phenotyping (In Vitro)
Contribution of Cytochrome P450 (CYP) Enzymes
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are major catalysts in the Phase I metabolism of a vast number of drugs and other foreign compounds. nih.govnih.gov The CYP3A4 isoform is particularly significant, as it is the most abundant in the human liver and is responsible for the metabolism of approximately 50% of clinically used drugs. nih.govbohrium.com
To determine which CYP isoforms are involved in the metabolism of this compound, in vitro studies are typically performed using two complementary methods:
Recombinant CYP Enzymes: The compound is incubated individually with a panel of expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to directly identify which isoforms can metabolize it. bioivt.com
Chemical Inhibition Assays: The compound is incubated with human liver microsomes, which contain a full complement of CYP enzymes, in the presence of specific chemical inhibitors for each major isoform. nih.gov A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. nih.gov
For this compound, potential sites for CYP-mediated oxidation include hydroxylation of the tolyl methyl group, aromatic hydroxylation on either phenyl ring, and oxidation or cleavage of the ether-linked butanone side chain. The results from a chemical inhibition study would elucidate the primary enzymes involved.
Table 1: Example of CYP Reaction Phenotyping for this compound via Chemical Inhibition in Human Liver Microsomes This table presents illustrative data typical of such an experiment.
| CYP Isoform | Selective Chemical Inhibitor | Percent Inhibition of Metabolism (%) |
| CYP1A2 | Furafylline | 15 |
| CYP2C9 | Sulfaphenazole | 8 |
| CYP2C19 | Benzylnirvanol | 5 |
| CYP2D6 | Quinidine | 12 |
| CYP3A4/5 | Ketoconazole | 68 |
The data in the example table would suggest that CYP3A4 is the principal enzyme responsible for the initial metabolism of this compound, with minor contributions from other isoforms like CYP1A2 and CYP2D6. nih.gov
Involvement of Non-CYP Enzymes (e.g., UDP-glucuronosyltransferases, Aldehyde Oxidases, Sulfotransferases)
While CYP enzymes are central to Phase I metabolism, non-CYP enzymes also play a significant role in the biotransformation of many compounds. evotec.com These pathways can include both Phase I reactions (e.g., oxidation, reduction) and Phase II reactions (e.g., conjugation). xenotech.com
Aldehyde Oxidases (AO): These enzymes are involved in the metabolism of compounds containing heterocyclic aromatic rings or aldehydes. xenotech.comnih.gov Given the structure of this compound, which lacks typical AO substrates like quinazoline (B50416) or phthalazine (B143731) rings, significant metabolism by AO is considered unlikely. nih.gov
Carbonyl Reductases: The butan-2-one moiety features a ketone group, which is susceptible to reduction by carbonyl reductases or aldo-keto reductases (AKRs), leading to the formation of a secondary alcohol metabolite. xenotech.com
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are major Phase II enzymes that conjugate molecules with glucuronic acid and sulfonate groups, respectively, to increase their water solubility and facilitate excretion. xenotech.com They act on nucleophilic groups such as hydroxyls and amines. xenotech.com Therefore, if this compound first undergoes Phase I hydroxylation by CYP enzymes or reduction of its ketone group, the resulting hydroxylated metabolites would be prime candidates for subsequent conjugation by UGTs and SULTs.
Table 2: Potential Involvement of Non-CYP Enzymes in the Metabolism of this compound
| Enzyme Family | Metabolic Reaction | Substrate Moiety |
| Aldo-Keto Reductases (AKRs) | Ketone Reduction | Butan-2-one |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Hydroxyl groups (formed during Phase I) |
| Sulfotransferases (SULTs) | Sulfation | Hydroxyl groups (formed during Phase I) |
Characterization of Reactive Metabolites Formed In Vitro
During biotransformation, some chemical compounds can be converted into chemically reactive metabolites. nih.gov This process, known as bioactivation, can lead to toxic effects if the reactive species are not detoxified and instead bind covalently to essential macromolecules like proteins and DNA. nih.gov Therefore, identifying the potential for reactive metabolite formation is a key aspect of preclinical assessment.
In vitro studies to characterize reactive metabolites typically involve incubating the parent compound in a metabolically active system (such as human liver microsomes) with trapping agents. nih.gov These agents are nucleophiles that compete with cellular macromolecules to form stable conjugates with any reactive electrophilic metabolites that are generated. Common trapping agents include glutathione (B108866) (GSH), N-acetylcysteine (NAC), and potassium cyanide (KCN). The resulting stable adducts can then be identified using mass spectrometry.
For this compound, bioactivation could potentially occur through pathways such as the formation of a quinone-methide intermediate following oxidation of the methylphenyl group. nih.gov Trapping studies would be employed to confirm the formation and identify the structure of any such reactive species.
Table 3: Potential Reactive Metabolites and In Vitro Trapping Strategies
| Potential Reactive Metabolite | Bioactivation Pathway | Trapping Agent | Expected Adduct |
| Quinone-methide | Oxidation of the 4-methylphenyl moiety | Glutathione (GSH) | GSH-conjugate |
| Epoxide | Aromatic oxidation of a phenyl ring | Glutathione (GSH) | GSH-conjugate |
Advanced Analytical Method Development and Validation for 3 4 4 Methylphenyl Phenoxy Butan 2 One
Development of Novel Analytical Techniques for Compound Quantification and Characterization
The development of robust and reliable analytical methods is paramount for the accurate quantification and characterization of new chemical entities like 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. The choice of technique is guided by the compound's physicochemical properties, including its polarity, molecular weight, thermal stability, and chromophoric features.
Chromatographic Method Development (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are central to separating the analyte of interest from a sample matrix, which is a critical first step for accurate quantification.
High-Performance Liquid Chromatography (HPLC): Given the molecular structure of this compound, which includes aromatic rings and a polar ketone group, reversed-phase HPLC (RP-HPLC) is a highly suitable method.
Stationary Phase: A C18 (octadecylsilyl) column is the conventional first choice, offering excellent hydrophobic retention for the aromatic portions of the molecule.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with 0.1% formic acid) would likely be employed. The gradient would be optimized to ensure a sharp peak shape and adequate retention time.
Detection: The presence of two aromatic rings creates a strong chromophore, making UV detection a primary choice. A wavelength scan would be performed to determine the wavelength of maximum absorbance (λmax), anticipated to be in the 250-280 nm range, for optimal sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.
Ionization: Electrospray ionization (ESI) in positive mode would be the logical starting point for method development, as the ketone group can be protonated.
Detection: The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and one or more characteristic product ions formed by its fragmentation. This provides exceptional specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, contingent on the compound's volatility and thermal stability. While potentially suitable, its higher molecular weight and polarity might necessitate derivatization to improve volatility and chromatographic performance. If direct analysis is pursued, a high-temperature capillary column with a non-polar or intermediate-polarity stationary phase would be required.
Spectroscopic Method Development (e.g., UV-Vis Spectrophotometry, Fluorescence Spectroscopy)
Spectroscopic methods are valuable for both quantification and structural characterization.
UV-Vis Spectrophotometry: This technique is a straightforward and cost-effective method for quantifying the pure compound in solution. The molecule's structure contains two key chromophores: a phenyl group and a phenoxy group. These aromatic systems absorb UV radiation, typically below 300 nm. researchgate.netshimadzu.com Method development would involve selecting a suitable solvent in which the compound is stable and that does not interfere with its absorbance spectrum. A calibration curve would then be generated by plotting absorbance versus a series of known concentrations.
Fluorescence Spectroscopy: While the compound possesses aromatic rings, it may or may not exhibit significant native fluorescence. An initial investigation would be required to measure its excitation and emission spectra. If the compound is naturally fluorescent, this method can offer significantly higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy.
Method Validation According to Established Academic and Regulatory Guidelines
Once a suitable analytical method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate, following guidelines from bodies like the International Council for Harmonisation (ICH). scielo.br
Specificity and Selectivity Assessment
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br For an HPLC method, specificity is demonstrated by injecting a blank matrix (a sample without the analyte), a sample of the analyte, and a sample spiked with potential impurities. The method is considered specific if the analyte's peak is well-resolved from any other peaks and there is no interference at its retention time in the blank chromatogram.
Linearity and Range Determination
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To determine linearity, a series of at least five standard solutions of this compound at different concentrations are prepared and analyzed. The peak area (or response) is plotted against the concentration, and the data are evaluated using linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.
Table 1: Example of Linearity Data for a Hypothetical HPLC Method This table is for illustrative purposes only.
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 75,980 |
| 10.0 | 151,500 |
| 25.0 | 378,950 |
| 50.0 | 755,100 |
| Linear Regression | Result |
| Slope | 15100 |
| Intercept | 150 |
Accuracy and Precision Evaluation
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. The results are expressed as percent recovery.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: The precision between different laboratories (collaborative studies).
Accuracy and precision are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the determined range, in multiple replicates.
Table 2: Example of Accuracy and Precision Data for a Hypothetical HPLC Method This table is for illustrative purposes only.
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|
| Low (LQC) | 2.0 | 2.03 | 101.5% | 1.8% |
| Medium (MQC) | 20.0 | 19.85 | 99.3% | 1.1% |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the point at which the signal from the analyte is distinguishable from the background noise.
The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for determining the lower limit of the effective working range of an analytical method.
Several methods can be employed to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Signal-to-Noise Ratio Approach:
LOD: Typically determined at a signal-to-noise ratio of 3:1.
LOQ: Typically determined at a signal-to-noise ratio of 10:1.
Calibration Curve Method: This approach uses the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S).
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Without experimental data for this compound, a hypothetical data table for a chromatographic method is presented below for illustrative purposes.
Table 1: Hypothetical LOD and LOQ Data for this compound
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (S/N=3) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N=10) | 0.15 µg/mL |
| Limit of Detection (LOD) | Calibration Curve Slope | 0.06 µg/mL |
Robustness and System Suitability Testing
Robustness testing is performed to evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Common parameters that are varied include:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate
Wavelength of detection
The results of robustness testing are often assessed by analyzing the effect of these variations on system suitability parameters.
System Suitability Testing (SST) is an integral part of many analytical procedures. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. SST parameters are established to ensure the analytical system is performing correctly at the time of analysis.
Key SST parameters for a typical chromatographic method would include:
Tailing factor (Asymmetry factor): Measures the peak symmetry. A value of 1 indicates a perfectly symmetrical peak.
Theoretical plates (N): Measures the column efficiency. Higher values indicate better efficiency.
Resolution (Rs): Measures the degree of separation between two adjacent peaks. A value >2 is generally desired.
Relative Standard Deviation (RSD) of peak area/height: Measures the precision of replicate injections. Typically, an RSD of <2% is required.
Table 2: Hypothetical System Suitability and Robustness Parameters
| Parameter | Acceptance Criteria | Robustness Variation | Observed Result |
|---|---|---|---|
| Tailing Factor | ≤ 2.0 | Mobile Phase pH ± 0.2 | 1.1 - 1.3 |
| Theoretical Plates | ≥ 2000 | Column Temp ± 5°C | 3500 - 3800 |
| Resolution (Rs) | ≥ 2.0 | Flow Rate ± 10% | 2.5 - 2.8 |
Application of Developed Methods in Complex Chemical and Biological Matrices
Once an analytical method has been developed and validated, it can be applied to the analysis of this compound in more complex sample types. These matrices can introduce significant challenges, such as interference from other components, which can affect the accuracy and precision of the measurement.
Complex Chemical Matrices: This could include reaction mixtures, raw materials, or finished product formulations where the compound is present alongside other active ingredients, excipients, or impurities. Sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple dilution may be required to remove interfering substances and concentrate the analyte.
Biological Matrices: The determination of this compound in biological samples like plasma, urine, or tissue homogenates is essential for pharmacokinetic or metabolic studies. These matrices are notoriously complex due to the presence of proteins, salts, lipids, and endogenous metabolites. Extensive sample cleanup is almost always necessary to prevent matrix effects and protect the analytical instrumentation. Common techniques include protein precipitation, LLE, and SPE.
The validation of the method would need to be extended to include assessments of matrix effects, recovery, and stability of the analyte in the specific biological or chemical matrix. For example, recovery experiments would be performed by spiking a known amount of the compound into a blank matrix and comparing the response to that of a pure standard solution to ensure the sample preparation process is efficient.
Q & A
Q. What role does the methylphenylphenoxy moiety play in material science applications?
- Methodological Answer : The aromatic system enhances thermal stability, making the compound suitable as a precursor for polymers or liquid crystals. Characterization via DSC (melting point analysis) and XRD (crystallinity studies) can guide material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
